Kdm4-IN-4

Description

BenchChem offers high-quality Kdm4-IN-4 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Kdm4-IN-4 including the price, delivery time, and more detailed information at info@benchchem.com.

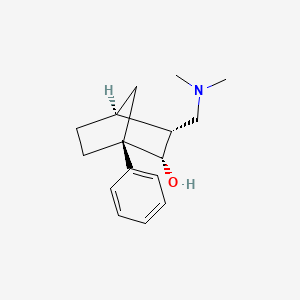

Structure

3D Structure

Properties

Molecular Formula |

C16H23NO |

|---|---|

Molecular Weight |

245.36 g/mol |

IUPAC Name |

(1R,2S,3R,4S)-3-[(dimethylamino)methyl]-1-phenylbicyclo[2.2.1]heptan-2-ol |

InChI |

InChI=1S/C16H23NO/c1-17(2)11-14-12-8-9-16(10-12,15(14)18)13-6-4-3-5-7-13/h3-7,12,14-15,18H,8-11H2,1-2H3/t12-,14-,15-,16+/m0/s1 |

InChI Key |

HGNFUCJMHJYHIN-QCEMKRCNSA-N |

Isomeric SMILES |

CN(C)C[C@H]1[C@H]2CC[C@](C2)([C@H]1O)C3=CC=CC=C3 |

Canonical SMILES |

CN(C)CC1C2CCC(C2)(C1O)C3=CC=CC=C3 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of KDM4-IN-4

For Researchers, Scientists, and Drug Development Professionals

Abstract

KDM4-IN-4 is a small molecule inhibitor that targets the tandem Tudor domain of the histone lysine demethylase KDM4A. Unlike the majority of KDM4 inhibitors that target the catalytic JmjC domain, KDM4-IN-4 functions by disrupting the ability of KDM4A to recognize and bind to methylated histone tails, a critical step for its localization to specific chromatin regions. This allosteric mode of inhibition presents a novel strategy for modulating the activity of KDM4A, which is implicated in various cancers. This guide provides a comprehensive overview of the mechanism of action of KDM4-IN-4, including its biochemical and cellular activity, the experimental protocols used for its characterization, and the downstream signaling pathways it affects.

Core Mechanism of Action

KDM4-IN-4, initially identified as fragment 1a and also referred to as compound 47, acts as a competitive inhibitor of the KDM4A tandem Tudor domain (TTD). The KDM4A TTD is a "reader" domain that specifically recognizes and binds to trimethylated lysine residues on histone tails, particularly H3K4me3 and H4K20me3. This interaction is crucial for recruiting the KDM4A enzyme to specific genomic loci, where its catalytic JmjC domain can then demethylate target histone marks, such as H3K9me3 and H3K36me3.

By binding to the methyl-lysine binding pocket of the KDM4A TTD, KDM4-IN-4 prevents the recognition of histone marks. This disruption of the reader function allosterically inhibits the demethylase activity of KDM4A at its target sites, leading to alterations in gene expression.

Signaling Pathway

The following diagram illustrates the mechanism of KDM4A and the inhibitory action of KDM4-IN-4.

Quantitative Data

The following table summarizes the key quantitative data for KDM4-IN-4's interaction with the KDM4A tandem Tudor domain.

| Parameter | Value | Method | Reference |

| Binding Affinity (Kd) | ~80 µM | 2D-NMR Spectroscopy | [1] |

| Cellular EC50 | 105 µM | NanoBRET Assay | [2] |

Experimental Protocols

Discovery and Initial Characterization: 2D-NMR Based Fragment Screening

KDM4-IN-4 was identified from a fragment library screen using protein-observed 2D-NMR spectroscopy. This technique monitors changes in the chemical shifts of the target protein upon binding of a small molecule fragment.

-

Protein Preparation: The tandem Tudor domain of human KDM4A (residues 878-1020) is expressed as a 15N-labeled protein in E. coli and purified.

-

NMR Sample Preparation: The 15N-KDM4A TTD is prepared in a suitable NMR buffer (e.g., 25 mM Tris-HCl pH 7.5, 150 mM NaCl, 2 mM DTT) in 90% H2O/10% D2O to a final concentration of 50-100 µM.

-

Fragment Library Screening: A library of small molecule fragments is screened by acquiring 2D 1H-15N HSQC spectra of the protein in the presence of fragment mixtures.

-

Hit Identification: Fragments that bind to the KDM4A TTD induce chemical shift perturbations (CSPs) in the protein's HSQC spectrum. Hits are identified by comparing the spectra of the protein with and without the fragment mixtures.

-

Hit Deconvolution and Validation: Positive mixtures are deconvoluted by testing individual fragments to identify the active binder. Binding is confirmed and the dissociation constant (Kd) is determined by titrating the hit compound into the protein sample and monitoring the CSPs.[1]

In Vitro Binding Assay: AlphaScreen

The ability of KDM4-IN-4 to disrupt the interaction between the KDM4A TTD and a trimethylated histone peptide was quantified using the AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) technology.

-

Reagents:

-

GST-tagged KDM4A TTD

-

Biotinylated H3K4me3 peptide

-

Glutathione donor beads

-

Streptavidin acceptor beads

-

-

Assay Principle: In the absence of an inhibitor, the interaction between the GST-KDM4A TTD and the biotin-H3K4me3 peptide brings the donor and acceptor beads into close proximity. Upon excitation at 680 nm, the donor bead generates singlet oxygen, which excites the acceptor bead, resulting in light emission at 520-620 nm. An inhibitor that disrupts the protein-peptide interaction will prevent this signal generation.

-

Procedure:

-

GST-KDM4A TTD and biotin-H3K4me3 peptide are incubated in an assay buffer.

-

KDM4-IN-4 or a control compound is added at various concentrations.

-

Glutathione donor beads and streptavidin acceptor beads are added.

-

After incubation, the plate is read on an AlphaScreen-compatible plate reader.

-

The IC50 value is determined by plotting the signal intensity against the inhibitor concentration.

-

Cellular Target Engagement: NanoBRET Assay

The cellular efficacy of KDM4-IN-4 in disrupting the KDM4A-histone interaction was determined using a NanoBRET (Bioluminescence Resonance Energy Transfer) assay.[2]

-

Constructs:

-

KDM4A fused to NanoLuc luciferase (donor).

-

Histone H3.3 fused to HaloTag (acceptor).

-

-

Assay Principle: In living cells, the interaction between NanoLuc-KDM4A and HaloTag-H3.3 (labeled with a fluorescent ligand) brings the donor and acceptor into close proximity, allowing for BRET to occur. KDM4-IN-4, by binding to the KDM4A Tudor domain, will disrupt this interaction and reduce the BRET signal.

-

Procedure:

-

HEK293T cells are co-transfected with the NanoLuc-KDM4A and HaloTag-H3.3 constructs.

-

The cells are treated with the HaloTag NanoBRET 618 ligand to label the acceptor.

-

KDM4-IN-4 is added at various concentrations.

-

The NanoBRET substrate is added, and the donor and acceptor emission signals are measured.

-

The BRET ratio is calculated, and the EC50 value is determined.

-

Visualizations

Experimental Workflow for KDM4-IN-4 Discovery and Characterization

Logical Relationship of KDM4A Domain Function

Downstream Cellular Effects and Therapeutic Potential

Inhibition of the KDM4A Tudor domain by KDM4-IN-4 is predicted to have significant downstream cellular consequences. By preventing the recruitment of KDM4A to its target gene promoters, KDM4-IN-4 would lead to the maintenance of repressive histone marks like H3K9me3. This can result in the repression of oncogenes that are normally activated by KDM4A.

The KDM4 family has been linked to the regulation of cell proliferation, DNA damage repair, and cell cycle progression.[3] For instance, KDM4A has been shown to promote the expression of genes involved in the G1/S transition. Therefore, inhibition of KDM4A function through its Tudor domain could potentially lead to cell cycle arrest and apoptosis in cancer cells that are dependent on KDM4A activity.

The development of Tudor domain inhibitors like KDM4-IN-4 represents a promising therapeutic strategy. By offering an alternative mechanism to the catalytic inhibitors, they may provide a more selective means of targeting KDM4A and could potentially overcome resistance mechanisms that may arise with active site inhibitors. Further research is needed to fully elucidate the cellular effects of KDM4-IN-4 and to explore its therapeutic potential in various cancer models.

References

- 1. Targeting lysine specific demethylase 4A (KDM4A) tandem TUDOR domain - A fragment based approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. High throughput strategy to identify inhibitors of histone-binding domains - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Histone lysine demethylase 4 family proteins maintain the transcriptional program and adrenergic cellular state of MYCN-amplified neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]

KDM4-IN-4: An In-depth Technical Guide on its Biological Target and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

KDM4-IN-4 is a small molecule inhibitor that has emerged as a chemical probe for studying the epigenetic regulation mediated by the histone lysine demethylase 4 (KDM4) family of enzymes. This technical guide provides a comprehensive overview of the biological target of KDM4-IN-4, its mechanism of action, and relevant experimental data and protocols for its use in research and drug development.

Core Biological Target: The KDM4A Tudor Domain

KDM4-IN-4 is a potent inhibitor of the histone lysine demethylase 4 (KDM4) family, with a specific affinity for the Tudor domain of KDM4A.[1] Unlike many KDM4 inhibitors that target the catalytic JmjC domain, KDM4-IN-4 represents a distinct class of inhibitors that function by disrupting the "reader" function of these epigenetic modifiers. The Tudor domains of KDM4A are crucial for recognizing and binding to methylated histone tails, which in turn helps to localize the demethylase activity to specific chromatin regions. By targeting the Tudor domain, KDM4-IN-4 allosterically inhibits KDM4A function.

Quantitative Data Summary

The following table summarizes the key quantitative metrics reported for KDM4-IN-4.

| Parameter | Value | Target | Assay Type |

| Binding Affinity (Kd) | ~80 µM | KDM4A-Tudor domain | Not specified |

| Cellular EC50 | 105 µM | Inhibition of H3K4Me3 binding to Tudor domain | Cellular Assay |

Note: IC50 values against the catalytic activity of KDM4 subtypes have not been reported in the public domain.

Mechanism of Action

The KDM4 family of enzymes, particularly KDM4A-C, are 2-oxoglutarate (2-OG) and Fe(II)-dependent dioxygenases that remove methyl groups from histone H3 at lysine 9 (H3K9) and lysine 36 (H3K36).[2][3] These demethylation events play a critical role in regulating gene transcription, DNA repair, and chromatin structure.

KDM4-IN-4's mechanism of action is centered on its ability to bind to the tandem Tudor domains of KDM4A.[1] These domains are responsible for recognizing and binding to specific methylated histone marks, including trimethylated H3K4 (H3K4me3) and trimethylated H4K20 (H4K20me3). By occupying the methyl-lysine binding pocket of the Tudor domain, KDM4-IN-4 competitively inhibits the interaction between KDM4A and its histone substrates. This prevents the proper localization and activity of the demethylase, leading to an increase in the methylation status of its target lysines.

Signaling Pathways

The inhibition of KDM4A function by KDM4-IN-4 is expected to impact several downstream signaling pathways that are regulated by KDM4A's demethylase activity and its role as a transcriptional co-regulator.

Caption: Inhibition of KDM4A Tudor domain by KDM4-IN-4 and its potential downstream effects.

Androgen Receptor (AR) Signaling

KDM4A is a known co-activator of the androgen receptor.[4] By demethylating repressive H3K9me3 marks at AR target genes, KDM4A facilitates their transcription. Inhibition of KDM4A function by KDM4-IN-4 would be expected to increase H3K9me3 levels at these promoters, leading to decreased AR-dependent gene expression and potentially inhibiting the proliferation of androgen-dependent cancer cells.

p53 Signaling Pathway

KDM4A has been shown to suppress the p53 tumor suppressor pathway.[2] Depletion of KDM4A can lead to cellular senescence and reduced proliferation in cancer cells. By inhibiting KDM4A, KDM4-IN-4 may restore p53 activity, leading to cell cycle arrest and apoptosis in cancer cells with wild-type p53.

Experimental Protocols

Detailed experimental protocols for KDM4-IN-4 are not widely published. However, the following are representative methodologies for key assays used to characterize Tudor domain inhibitors and assess their cellular activity.

KDM4A Tudor Domain Binding Assay (AlphaLISA)

This protocol describes a generalized AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) for assessing the binding of inhibitors to the KDM4A Tudor domain.

Materials:

-

Recombinant His-tagged KDM4A Tudor domain

-

Biotinylated H3K4me3 peptide

-

Streptavidin-coated Donor beads

-

Anti-His antibody-conjugated Acceptor beads

-

Assay buffer (e.g., PBS with 0.1% BSA)

-

KDM4-IN-4 or other test compounds

-

384-well microplates

Procedure:

-

Prepare serial dilutions of KDM4-IN-4 in assay buffer.

-

In a 384-well plate, add the KDM4A Tudor domain, biotinylated H3K4me3 peptide, and the test compound.

-

Incubate the mixture at room temperature for 60 minutes.

-

Add a mixture of Streptavidin-Donor beads and anti-His-Acceptor beads.

-

Incubate in the dark at room temperature for 60 minutes.

-

Read the plate on an AlphaScreen-capable plate reader at an excitation of 680 nm and emission of 520-620 nm.

-

A decrease in the AlphaLISA signal indicates inhibition of the Tudor domain-peptide interaction.

Caption: Generalized workflow for an AlphaLISA-based Tudor domain binding assay.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to verify target engagement in a cellular context. This generalized protocol can be adapted to assess the binding of KDM4-IN-4 to KDM4A in cells.

Materials:

-

Cultured cells expressing KDM4A

-

KDM4-IN-4

-

Cell lysis buffer

-

Antibodies against KDM4A

-

Western blotting reagents and equipment

-

Thermal cycler

Procedure:

-

Treat cultured cells with KDM4-IN-4 or vehicle control for a defined period.

-

Harvest and wash the cells, then resuspend in a suitable buffer.

-

Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures in a thermal cycler for 3 minutes.

-

Cool the samples to room temperature for 3 minutes.

-

Lyse the cells by freeze-thaw cycles or with lysis buffer.

-

Separate the soluble fraction (containing non-denatured protein) from the precipitated fraction by centrifugation.

-

Analyze the soluble fractions by SDS-PAGE and Western blotting using an anti-KDM4A antibody.

-

A shift in the melting curve to a higher temperature in the presence of KDM4-IN-4 indicates target engagement and stabilization.

Caption: Generalized workflow for a Cellular Thermal Shift Assay (CETSA).

Conclusion

KDM4-IN-4 is a valuable tool for investigating the biological roles of the KDM4A Tudor domain. Its distinct mechanism of action, targeting a reader domain rather than the catalytic site, offers a unique approach to modulating the epigenetic landscape. While further characterization of its inhibitory activity against the catalytic domains of KDM4 subtypes is needed, the available data clearly establishes its function as a KDM4A Tudor domain inhibitor with cellular activity. The experimental protocols and pathway information provided in this guide serve as a foundation for researchers to effectively utilize KDM4-IN-4 in their studies of epigenetic regulation in health and disease.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Recent advances with KDM4 inhibitors and potential applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Histone lysine demethylase (KDM) subfamily 4: structures, functions and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

KDM4-IN-4: A Technical Guide to its Interaction with Histone Demethylase KDM4A

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of KDM4-IN-4, a small molecule inhibitor targeting the histone lysine demethylase 4 (KDM4) family. Initially identified through a fragment-based screening approach, KDM4-IN-4, also referred to as fragment 1a, has been characterized as a binder of the KDM4A Tudor domain. This guide summarizes the available quantitative data on its binding affinity and cellular activity, details the key experimental protocols used for its characterization, and visualizes its mechanism of action and relevant biological pathways. Notably, current research has focused on the interaction of KDM4-IN-4 with the non-catalytic Tudor "reader" domain of KDM4A, and as of this guide's compilation, there is no publicly available data on its inhibitory activity against the catalytic demethylase function of KDM4 subtypes.

Introduction to KDM4 and the Rationale for Inhibition

Histone lysine demethylases (KDMs) are critical regulators of chromatin structure and gene expression. The KDM4 family, consisting of subtypes KDM4A, B, C, and D, are 2-oxoglutarate (2-OG) and Fe(II)-dependent enzymes that primarily remove methyl groups from histone H3 at lysine 9 (H3K9) and lysine 36 (H3K36).[1][2][3] Dysregulation of KDM4 activity is implicated in various cancers, making them attractive therapeutic targets.[2][4] KDM4A-C isoforms contain a catalytic JmjC domain and non-catalytic domains, including two Tudor domains, which are responsible for recognizing and binding to methylated histone tails, thereby directing the enzyme's activity to specific chromatin regions.[3] Targeting these "reader" domains with small molecules like KDM4-IN-4 presents an alternative strategy for modulating KDM4 function, potentially offering a different selectivity profile compared to inhibitors targeting the highly conserved catalytic site.

KDM4-IN-4: Quantitative Data

KDM4-IN-4 was identified from a 2D-NMR based fragment screening.[5][6] Its primary characterized activity is the binding to the tandem Tudor domain of KDM4A and subsequent interference with the recognition of methylated histones.

Table 1: In Vitro and Cellular Activity of KDM4-IN-4

| Parameter | Target | Value | Assay Type | Reference |

| Binding Affinity (KD) | KDM4A-Tudor Domain | ~80 µM | 2D-NMR Spectroscopy | [5][6] |

| Cellular EC50 | Inhibition of H3K4me3 binding to KDM4A-Tudor Domain | 105 µM | NanoBRET™ Assay | [5][6] |

Note: There is currently no published data on the IC50 values of KDM4-IN-4 against the catalytic demethylase activity of KDM4A, KDM4B, KDM4C, or KDM4D.

Mechanism of Action

KDM4-IN-4 functions by binding to the methyl-lysine binding pocket of the KDM4A Tudor domain. This interaction has been confirmed by a co-crystal structure of a similar fragment, revealing that it binds stereospecifically through a network of hydrogen bonds and hydrophobic interactions.[5][6] By occupying this pocket, KDM4-IN-4 competitively inhibits the binding of the Tudor domain to its natural ligand, trimethylated histone H3 lysine 4 (H3K4me3).[5][6] This disruption of the "reader" function is expected to prevent the proper localization of KDM4A to specific chromatin sites, thereby allosterically modulating its demethylase activity at those locations.

Experimental Protocols

2D-NMR Based Fragment Screening for KDM4A Tudor Domain Binders

This protocol outlines the general steps for identifying fragments that bind to the KDM4A Tudor domain using 2D Nuclear Magnetic Resonance (NMR) spectroscopy.

Objective: To identify small molecule fragments that bind to the KDM4A Tudor domain by observing chemical shift perturbations in the protein's NMR spectrum.

Materials:

-

15N-labeled KDM4A Tudor domain protein

-

Fragment library

-

NMR buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM DTT)

-

D2O

-

NMR spectrometer (e.g., 600 MHz or higher) equipped with a cryoprobe

Procedure:

-

Protein Preparation: Express and purify 15N-labeled KDM4A Tudor domain. Concentrate the protein to a suitable concentration for NMR (e.g., 50-100 µM).

-

Fragment Library Preparation: Prepare mixtures of 5-10 fragments at a concentration of ~100 mM each in a deuterated solvent (e.g., d6-DMSO).

-

NMR Sample Preparation: Prepare a reference NMR sample of the 15N-labeled KDM4A Tudor domain in NMR buffer with 10% D2O. For screening, add a small volume of the fragment mixture to a final concentration of ~200-500 µM per fragment.

-

NMR Data Acquisition:

-

Acquire a 2D 1H-15N HSQC spectrum of the reference protein sample.

-

Acquire 2D 1H-15N HSQC spectra for the protein in the presence of each fragment mixture.

-

-

Data Analysis:

-

Overlay the spectra from the fragment-containing samples with the reference spectrum.

-

Identify chemical shift perturbations (changes in the position of peaks) of specific amino acid residues in the protein's spectrum. Significant perturbations indicate fragment binding.

-

Deconvolute the mixtures that show binding by testing individual fragments to identify the active compound.

-

NanoBRET™ Cellular Assay for Inhibition of KDM4A-Tudor and H3K4me3 Interaction

This protocol describes a live-cell assay to quantify the inhibition of the interaction between the KDM4A Tudor domain and histone H3.3 by KDM4-IN-4.

Objective: To determine the cellular potency (EC50) of KDM4-IN-4 in disrupting the KDM4A Tudor domain-histone H3.3 interaction.

Materials:

-

Mammalian cell line (e.g., HEK293T)

-

Expression vectors for NanoLuc®-KDM4A-Tudor and Histone H3.3-HaloTag®

-

Transfection reagent

-

Opti-MEM™ I Reduced Serum Medium

-

Assay medium (e.g., Opti-MEM without phenol red)

-

HaloTag® NanoBRET™ 618 Ligand

-

KDM4-IN-4

-

NanoBRET™ Nano-Glo® Substrate

-

White, 96-well assay plates

-

Luminometer capable of measuring donor (460nm) and acceptor (618nm) emission

Procedure:

-

Cell Transfection: Co-transfect cells with the NanoLuc®-KDM4A-Tudor and Histone H3.3-HaloTag® expression vectors.

-

Cell Plating: 24 hours post-transfection, plate the cells into a white 96-well plate.

-

Compound Treatment: Prepare serial dilutions of KDM4-IN-4. Add the compounds to the cells and incubate for a defined period (e.g., 2-4 hours).

-

Ligand Addition: Add the HaloTag® NanoBRET™ 618 Ligand to all wells and incubate.

-

Substrate Addition and Measurement: Add the NanoBRET™ Nano-Glo® Substrate to all wells. Immediately measure the donor emission at 460nm and the acceptor emission at 618nm using a luminometer.

-

Data Analysis:

-

Calculate the raw BRET ratio for each well (Acceptor Emission / Donor Emission).

-

Correct the BRET ratio by subtracting the ratio from control cells not treated with the HaloTag® ligand.

-

Plot the corrected BRET ratio against the logarithm of the KDM4-IN-4 concentration and fit the data to a dose-response curve to determine the EC50 value.

-

Signaling Pathways and Biological Context

While direct studies on the downstream effects of KDM4-IN-4 are not yet available, its mechanism of action allows for informed hypotheses about its potential biological impact. By preventing the recruitment of KDM4A to specific gene loci, KDM4-IN-4 could indirectly influence the transcription of genes regulated by KDM4A. KDM4A has been shown to be a coactivator for several transcription factors, including the androgen receptor (AR) and estrogen receptor (ER), and it plays a role in the p53 pathway.[7][8] Therefore, by disrupting KDM4A localization, KDM4-IN-4 may modulate these signaling pathways.

Conclusion and Future Directions

KDM4-IN-4 is a valuable tool compound for studying the function of the KDM4A Tudor domain. Its ability to disrupt the interaction between KDM4A and methylated histones in a cellular context provides a means to investigate the biological consequences of inhibiting this "reader" function. A crucial next step in the characterization of KDM4-IN-4 will be to determine its effect, if any, on the catalytic demethylase activity of the KDM4 family and to establish its selectivity profile against other histone demethylases and methyl-lysine reader domains. Further studies are also warranted to elucidate the specific downstream effects on gene expression and cellular signaling pathways resulting from the inhibition of KDM4A Tudor domain binding. Such research will be instrumental in validating the KDM4 Tudor domain as a druggable target for therapeutic intervention.

References

- 1. mybio.ie [mybio.ie]

- 2. Advances in histone demethylase KDM4 as cancer therapeutic targets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The emerging roles of lysine-specific demethylase 4A in cancer: Implications in tumorigenesis and therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Histone lysine demethylase (KDM) subfamily 4: structures, functions and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Targeting lysine specific demethylase 4A (KDM4A) tandem TUDOR domain - A fragment based approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Mechanistic insights into KDM4A driven genomic instability - PMC [pmc.ncbi.nlm.nih.gov]

- 8. CTCF-KDM4A complex correlates with histone modifications that negatively regulate CHD5 gene expression in cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

KDM4-IN-4: A Technical Guide to its Impact on Gene Expression

For Researchers, Scientists, and Drug Development Professionals

Introduction

KDM4-IN-4 is a potent inhibitor of the KDM4 family of histone lysine demethylases. This family of enzymes, which includes KDM4A, KDM4B, KDM4C, and KDM4D, plays a critical role in epigenetic regulation by removing methyl groups from histone H3 at lysine 9 (H3K9) and lysine 36 (H3K36).[1][2][3] Dysregulation of KDM4 activity is implicated in numerous human diseases, particularly cancer, making these enzymes attractive therapeutic targets.[3][4] This technical guide provides an in-depth overview of the anticipated effects of KDM4-IN-4 on gene expression, drawing upon data from studies on KDM4 inhibition and genetic knockdown.

Mechanism of Action

KDM4 enzymes are 2-oxoglutarate (2-OG) and Fe(II)-dependent dioxygenases that catalyze the demethylation of di- and trimethylated H3K9 and H3K36.[2] H3K9me3 is a hallmark of condensed, transcriptionally silent heterochromatin, while H3K36me3 is associated with actively transcribed gene bodies.[5] By inhibiting KDM4, KDM4-IN-4 is expected to lead to an increase in global and locus-specific levels of H3K9me3 and H3K36me3, thereby altering chromatin structure and modulating gene expression.

Expected Effects on Gene Expression

Based on studies involving KDM4 knockdown and the use of other KDM4 inhibitors, treatment with KDM4-IN-4 is projected to have widespread effects on the transcriptome. The inhibition of KDM4 is anticipated to lead to both up- and downregulation of a multitude of genes involved in key cellular processes.

Quantitative Data from Analogous Studies

While specific quantitative RNA-sequencing data for KDM4-IN-4 is not publicly available, the following tables summarize the observed effects of other KDM4 inhibitors and KDM4C knockdown on gene expression, providing a proxy for the expected outcomes of KDM4-IN-4 treatment.

Table 1: Effect of KDM4 Inhibitor QC6352 on Ribosomal Gene Expression in WiT49 Cells

| Gene | Normalized Enrichment Score (NES) | Familywise Error Rate (FWER) p-value |

| Ribosome Pathway | -2.18 | < 0.001 |

| Data derived from gene-set enrichment analysis (GSEA) of RNA-sequencing data from WiT49 cells treated with 25 nmol/L QC6352 for 72 hours.[6] |

Table 2: Differentially Expressed Genes upon KDM4C Silencing in Huh7 Hepatocellular Carcinoma Cells

| Regulation | Number of Genes |

| Upregulated | 361 |

| Downregulated | 492 |

| Differentially expressed genes were identified using RNA sequencing with a false discovery rate (FDR) < 0.05 and a fold change > 2.[7] |

Table 3: Upregulation of CXCL2 upon KDM4C Silencing

| Gene | Regulation | Notes |

| CXCL2 | Upregulated | KDM4C knockdown increases H3K36me3 binding to the CXCL2 promoter.[7] |

Experimental Protocols

The following are detailed methodologies for key experiments relevant to studying the effects of KDM4-IN-4 on gene expression, adapted from established protocols.

Cell Culture and KDM4-IN-4 Treatment

-

Cell Seeding: Plate cells (e.g., cancer cell lines like WiT49 or HEK293) in 6-well plates at a density of 2 x 10^5 cells per well.[8]

-

Incubation: Culture cells for 24 hours at 37°C in a 5% CO2 incubator.

-

Inhibitor Preparation: Prepare a stock solution of KDM4-IN-4 in DMSO. Dilute the stock solution in cell culture medium to the desired final concentrations (e.g., a dose-response range from 10 nM to 10 µM).

-

Treatment: Replace the culture medium with the medium containing KDM4-IN-4 or a vehicle control (DMSO).

-

Incubation: Incubate the cells for a specified duration (e.g., 24, 48, or 72 hours) to assess the impact on gene expression.

RNA Extraction and Sequencing (RNA-seq)

-

Cell Lysis: After treatment, wash the cells with PBS and lyse them directly in the well using a suitable lysis buffer (e.g., TRIzol).

-

RNA Isolation: Isolate total RNA using a standard chloroform-isopropanol precipitation method or a commercial RNA purification kit.

-

Quality Control: Assess the quantity and quality of the isolated RNA using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer).

-

Library Preparation: Prepare RNA-seq libraries from high-quality RNA samples using a commercial kit (e.g., Illumina TruSeq Stranded mRNA Library Prep Kit). This typically involves poly(A) selection of mRNA, fragmentation, reverse transcription to cDNA, adapter ligation, and PCR amplification.

-

Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).

Bioinformatic Analysis of RNA-seq Data

-

Quality Control: Use tools like FastQC to assess the quality of the raw sequencing reads.

-

Read Alignment: Align the sequencing reads to a reference genome (e.g., hg38 for human) using a splice-aware aligner such as STAR.[9]

-

Gene Expression Quantification: Count the number of reads mapping to each gene using tools like HTSeq-count.[9]

-

Differential Expression Analysis: Perform differential gene expression analysis between KDM4-IN-4 treated and vehicle control samples using packages like DESeq2 or edgeR in R.[9]

-

Pathway Analysis: Use the list of differentially expressed genes to perform gene ontology (GO) and pathway enrichment analysis (e.g., KEGG pathways) using tools like GSEA or DAVID to identify the biological processes affected by KDM4-IN-4.[6][9]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways influenced by KDM4 activity and a typical experimental workflow for studying the effects of KDM4-IN-4.

Caption: KDM4-IN-4 inhibits KDM4, leading to altered histone methylation and gene expression.

Caption: Workflow for analyzing KDM4-IN-4's effect on gene expression.

Conclusion

KDM4-IN-4 holds significant promise as a tool for cancer research and potential therapeutic development. By inhibiting the KDM4 family of demethylases, it is expected to induce widespread changes in gene expression, particularly affecting pathways involved in cell cycle regulation, DNA damage response, and oncogenic signaling. The experimental protocols and analytical workflows detailed in this guide provide a framework for researchers to investigate the precise molecular consequences of KDM4-IN-4 treatment and to further elucidate the role of KDM4 in health and disease. Future studies employing transcriptomic and proteomic approaches will be crucial for fully characterizing the impact of this potent inhibitor.

References

- 1. Mechanistic insights into KDM4A driven genomic instability - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Histone lysine demethylase (KDM) subfamily 4: structures, functions and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]

- 4. KDM4 Orchestrates Epigenomic Remodeling of Senescent Cells and Potentiates the Senescence-Associated Secretory Phenotype - PMC [pmc.ncbi.nlm.nih.gov]

- 5. KDM4A regulates the maternal-to-zygotic transition by protecting broad H3K4me3 domains from H3K9me3 invasion in oocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 7. KDM4C silencing inhibits cell migration and enhances radiosensitivity by inducing CXCL2 transcription in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Oncogenic cells of renal embryonic lineage sensitive to the small molecule inhibitor QC6352 display depletion of KDM4 levels and disruption of ribosome biogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The lysine demethylase KDM4A controls the cell-cycle expression of replicative canonical histone genes - PMC [pmc.ncbi.nlm.nih.gov]

KDM4-IN-4: A Technical Guide to a Novel Allosteric Inhibitor Targeting the KDM4A Tudor Domain in Cancer Biology

For Researchers, Scientists, and Drug Development Professionals

Introduction

The histone lysine demethylase 4 (KDM4) family, particularly KDM4A, is a critical epigenetic regulator frequently overexpressed in a multitude of cancers, including breast, prostate, colorectal, and lung cancer.[1][2] These enzymes primarily remove methyl groups from histone H3 at lysine 9 (H3K9) and lysine 36 (H3K36), altering chromatin structure and gene expression.[2][3] The catalytic activity of KDM4 proteins is mediated by their JmjC domain. However, the KDM4A-C isoforms also possess non-catalytic reader domains, such as the tandem Tudor domain, which are crucial for recognizing methylated histone tails and directing the enzyme to specific genomic loci.[2] This targeted recruitment is essential for the regulation of oncogenic signaling pathways, including those driven by the estrogen receptor (ER), androgen receptor (AR), MYC, and p53.[2][3]

KDM4-IN-4 (also known as compound 47 or fragment 1a) represents a novel class of KDM4A inhibitors that function through an allosteric mechanism.[1][2] Instead of targeting the conserved catalytic JmjC domain, KDM4-IN-4 binds to the tandem Tudor domain of KDM4A.[1][2] This technical guide provides a comprehensive overview of KDM4-IN-4, including its mechanism of action, quantitative biochemical and cellular data, detailed experimental protocols, and its potential applications in cancer biology research and drug development.

Quantitative Data for KDM4-IN-4

The following table summarizes the available quantitative data for KDM4-IN-4's interaction with the KDM4A Tudor domain.

| Parameter | Value | Method | Target | Reference |

| Binding Affinity | ~80 µM | 2D-NMR Spectroscopy | KDM4A Tandem Tudor Domain | [1] |

| Cellular EC50 | 105 µM | NanoBRET Assay | Inhibition of H3K4me3 binding to KDM4A Tudor Domain in cells | [2] |

Mechanism of Action

KDM4-IN-4 functions as a competitive inhibitor for the binding of methylated histone ligands to the tandem Tudor domain of KDM4A.[1][2] The Tudor domain of KDM4A contains an "aromatic cage," a pocket formed by conserved aromatic amino acid residues (F932, W967, Y973), which is responsible for recognizing and binding trimethylated lysine residues on histone tails, such as H3K4me3.[2] By occupying this pocket, KDM4-IN-4 prevents the Tudor domain from engaging with its histone substrates, thereby disrupting the recruitment of KDM4A to specific chromatin sites. This allosteric mechanism of action offers a potential advantage in terms of selectivity over traditional KDM4 inhibitors that target the highly conserved catalytic JmjC domain shared among many demethylases.

Mechanism of KDM4-IN-4 Action.

Signaling Pathways

By preventing the localization of KDM4A to specific gene promoters and enhancers, KDM4-IN-4 has the potential to modulate various oncogenic signaling pathways. KDM4A has been shown to be a coactivator for nuclear hormone receptors, including the androgen receptor (AR) and estrogen receptor (ER), which are key drivers in prostate and breast cancer, respectively.[2] Furthermore, KDM4A can regulate the stability and activity of the p53 tumor suppressor and the MYC oncogene.[2][3] Therefore, inhibition of KDM4A's Tudor domain by KDM4-IN-4 is hypothesized to counteract these pro-tumorigenic activities.

Potential Downstream Effects of KDM4-IN-4.

Experimental Protocols

2D-NMR for Fragment Screening (Primary Identification)

This protocol outlines the general procedure for identifying fragments that bind to a target protein using 2D-NMR spectroscopy, as was done for the discovery of KDM4-IN-4 (fragment 1a).[1]

a) Protein Expression and Purification:

-

The construct for the KDM4A tandem Tudor domain (e.g., residues 875-1015) is cloned into an expression vector (e.g., pET28a) with a cleavable N-terminal His-tag.

-

The protein is expressed in E. coli BL21(DE3) cells in a minimal medium containing 15NH4Cl as the sole nitrogen source to produce 15N-labeled protein.

-

Cells are induced with IPTG and grown at a reduced temperature (e.g., 18°C) overnight.

-

The protein is purified from the cell lysate using Ni-NTA affinity chromatography, followed by cleavage of the His-tag with a suitable protease (e.g., TEV protease).

-

A final purification step is performed using size-exclusion chromatography to ensure a homogenous and monomeric protein sample.

b) NMR Spectroscopy:

-

A 1H-15N HSQC (Heteronuclear Single Quantum Coherence) spectrum is acquired for the 15N-labeled KDM4A Tudor domain in a suitable NMR buffer (e.g., 25 mM Tris-HCl pH 7.5, 150 mM NaCl, 2 mM DTT) to serve as a reference.

-

A library of small molecule fragments is screened by adding individual fragments or mixtures of fragments to the protein sample.

-

1H-15N HSQC spectra are acquired for each protein-fragment mixture.

-

Binding events are identified by observing chemical shift perturbations (CSPs) in the protein's HSQC spectrum upon addition of a fragment. Amide peaks of residues in or near the binding site will shift their position.

c) Determination of Binding Affinity (Kd):

-

For fragments that show significant CSPs, a titration experiment is performed.

-

A series of 1H-15N HSQC spectra are recorded on the 15N-labeled protein with increasing concentrations of the unlabeled fragment.

-

The chemical shift changes of the affected residues are plotted against the ligand concentration and fitted to a binding isotherm to calculate the dissociation constant (Kd).

NanoBRET™ Target Engagement Assay (Cellular Activity)

This protocol describes a method to quantify the engagement of KDM4-IN-4 with the KDM4A Tudor domain in living cells, as used to determine the cellular EC50.[2][4]

a) Cell Line and Reagents:

-

A suitable human cell line (e.g., HEK293T) is used.

-

Cells are co-transfected with two plasmids: one encoding the KDM4A Tudor domain fused to NanoLuc® luciferase and another encoding histone H3.3 fused to HaloTag®.

-

A cell-permeable fluorescent tracer that binds to the KDM4A Tudor domain is required. If a specific tracer is not available, a labeled histone peptide can be used with a permeabilized cell system.

-

Nano-Glo® Live Cell Reagent (substrate for NanoLuc®) and HaloTag® NanoBRET™ 618 Ligand are used.

b) Assay Procedure:

-

Transfected cells are harvested, and cell density is adjusted.

-

Cells are plated in a white 96-well assay plate.

-

The HaloTag® NanoBRET™ 618 Ligand is added to the cells and incubated to label the HaloTag®-H3.3.

-

A serial dilution of KDM4-IN-4 is prepared and added to the wells.

-

The Nano-Glo® Live Cell Reagent is added to initiate the BRET reaction.

-

The plate is immediately read on a luminometer capable of measuring dual-filtered luminescence at 460 nm (donor emission) and >610 nm (acceptor emission).

c) Data Analysis:

-

The BRET ratio is calculated by dividing the acceptor signal (618 nm) by the donor signal (460 nm).

-

The BRET ratios are plotted against the logarithm of the KDM4-IN-4 concentration.

-

The data are fitted to a sigmoidal dose-response curve to determine the EC50 value, which represents the concentration of KDM4-IN-4 required to displace 50% of the tracer from the KDM4A Tudor domain.

References

KDM4-IN-4: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

KDM4-IN-4 is a small molecule inhibitor targeting the histone lysine demethylase 4 (KDM4) family, with a particular affinity for the Tudor domain of KDM4A.[1][2][3] By interfering with the recognition of methylated histone tails, KDM4-IN-4 presents a valuable tool for investigating the epigenetic regulation mediated by KDM4 proteins and holds potential for anticancer research.[1][2][4] This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of KDM4-IN-4, including detailed experimental methodologies and pathway diagrams to facilitate its use in a research setting.

Chemical Structure and Properties

KDM4-IN-4 is a synthetic organic molecule with the chemical formula C16H23NO. Its structure is characterized by a complex bridged ring system.

Table 1: Chemical and Physical Properties of KDM4-IN-4

| Property | Value | Source |

| IUPAC Name | (1R,4S,5R)-4-(dimethylaminomethyl)-4-phenyl-2-azabicyclo[3.2.1]octan-1-ol | - |

| CAS Number | 2230475-63-3 | [1][2] |

| Molecular Formula | C16H23NO | [5] |

| Molecular Weight | 245.36 g/mol | [2] |

| SMILES | CN(C)C[C@]1(C2CC--INVALID-LINK--C2)c1ccccc1 | - |

| Appearance | White to off-white solid | - |

| Solubility | Soluble in DMSO | [1] |

Biological Activity and Mechanism of Action

KDM4-IN-4 functions as an inhibitor of the KDM4 family of histone demethylases.[1][3] Specifically, it targets the tandem Tudor domain of KDM4A, a "reader" domain that recognizes and binds to methylated lysine residues on histone tails, particularly trimethylated lysine 4 of histone H3 (H3K4me3).[1][6][7] By binding to the KDM4A Tudor domain, KDM4-IN-4 competitively inhibits the interaction between the Tudor domain and its histone substrate.[6] This disruption prevents the proper localization and function of the KDM4A enzyme, ultimately leading to alterations in gene expression.

Table 2: Quantitative Biological Data for KDM4-IN-4

| Parameter | Value | Assay Type | Source |

| Binding Affinity (KDM4A-Tudor domain) | ~80 μM | Biochemical Assay | [1][3] |

| Cellular EC50 (H3K4Me3 binding inhibition) | 105 μM | NanoBRET-based cellular proximity assay | [8] |

The following diagram illustrates the proposed mechanism of action for KDM4-IN-4.

Experimental Protocols

While specific, detailed protocols for the evaluation of KDM4-IN-4 are proprietary to the discovering laboratories, this section provides generalized methodologies for key experiments based on established techniques for characterizing KDM inhibitors.

Biochemical Assay for KDM4A Tudor Domain Binding (AlphaScreen-Based)

This assay quantifies the binding of KDM4-IN-4 to the KDM4A Tudor domain by measuring the disruption of the interaction between the Tudor domain and a biotinylated H3K4me3 peptide.

Materials:

-

Recombinant His-tagged KDM4A Tudor domain

-

Biotinylated H3K4me3 peptide

-

Streptavidin-coated Donor beads (PerkinElmer AlphaScreen)

-

Nickel Chelate Acceptor beads (PerkinElmer AlphaScreen)

-

Assay Buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 0.1% BSA)

-

KDM4-IN-4 (serial dilutions)

-

384-well microplates (white, opaque)

-

Plate reader capable of AlphaScreen detection

Protocol:

-

Prepare serial dilutions of KDM4-IN-4 in assay buffer.

-

In a 384-well plate, add the His-tagged KDM4A Tudor domain and the biotinylated H3K4me3 peptide to all wells.

-

Add the KDM4-IN-4 dilutions or vehicle control to the respective wells.

-

Incubate the plate at room temperature for 30-60 minutes to allow for binding equilibrium.

-

Add a mixture of Streptavidin-coated Donor beads and Nickel Chelate Acceptor beads to all wells.

-

Incubate the plate in the dark at room temperature for 60-90 minutes.

-

Read the plate on an AlphaScreen-capable plate reader.

Data Analysis: The AlphaScreen signal is inversely proportional to the inhibitory activity of KDM4-IN-4. The IC50 value, the concentration of inhibitor required to reduce the signal by 50%, can be calculated by fitting the data to a dose-response curve.

Cellular Assay for H3K4Me3 Binding Inhibition (NanoBRET™-Based)

This assay measures the ability of KDM4-IN-4 to disrupt the interaction between the KDM4A Tudor domain and histone H3 in living cells.

Materials:

-

HEK293 cells (or other suitable cell line)

-

Expression vector for HaloTag®-KDM4A Tudor domain fusion protein

-

Expression vector for NanoLuc®-Histone H3 fusion protein

-

NanoBRET™ Nano-Glo® Substrate and detection reagents (Promega)

-

HaloTag® NanoBRET™ 618 Ligand (Promega)

-

KDM4-IN-4 (serial dilutions)

-

96-well or 384-well white cell culture plates

Protocol:

-

Co-transfect cells with the HaloTag®-KDM4A Tudor domain and NanoLuc®-Histone H3 expression vectors.

-

Plate the transfected cells into a white cell culture plate and allow them to adhere overnight.

-

Treat the cells with serial dilutions of KDM4-IN-4 or vehicle control for a defined period (e.g., 4-24 hours).

-

Add the HaloTag® NanoBRET™ 618 Ligand to all wells and incubate as per the manufacturer's instructions.

-

Add the NanoBRET™ Nano-Glo® Substrate to all wells.

-

Immediately measure the donor (NanoLuc®, 460 nm) and acceptor (HaloTag®-618, >600 nm) emission signals using a plate reader equipped for BRET measurements.

Data Analysis: The BRET ratio (acceptor emission / donor emission) is calculated. A decrease in the BRET ratio indicates inhibition of the protein-protein interaction. The EC50 value can be determined by plotting the BRET ratio against the inhibitor concentration.

Signaling Pathway Context

The KDM4A Tudor domain plays a crucial role in tethering the KDM4A demethylase to specific chromatin regions marked by H3K4me3. This localization is critical for the subsequent demethylation of other histone marks, such as H3K9me3, by the JmjC catalytic domain of KDM4A. The removal of the repressive H3K9me3 mark can lead to the activation of gene expression. In several cancers, KDM4A is overexpressed, leading to aberrant gene activation that promotes cell proliferation and survival.

KDM4-IN-4, by blocking the initial recognition of H3K4me3 by the Tudor domain, can prevent the recruitment of KDM4A to its target genes. This leads to the maintenance of repressive histone marks and the silencing of oncogenic gene expression programs.

Conclusion

KDM4-IN-4 is a valuable chemical probe for studying the role of the KDM4A Tudor domain in epigenetic regulation. Its ability to disrupt the interaction between KDM4A and methylated histones provides a powerful tool to investigate the downstream consequences of inhibiting this interaction in various cellular contexts, particularly in cancer biology. The experimental protocols and pathway diagrams provided in this guide are intended to facilitate the design and interpretation of experiments using KDM4-IN-4. Further research into the specificity and in vivo efficacy of KDM4-IN-4 and its analogs will be crucial in determining its potential as a therapeutic agent.

References

- 1. KDM4-IN-4 Supplier | CAS 2230475-63-3 | AOBIOUS [aobious.com]

- 2. KDM4-IN-4 - Nordic Biosite [nordicbiosite.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. KDM4-IN-4 | CymitQuimica [cymitquimica.com]

- 5. KDM4-IN-4 | 2230475-63-3 | MOLNOVA [molnova.com]

- 6. Targeting lysine specific demethylase 4A (KDM4A) tandem TUDOR domain - A fragment based approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Mechanistic insights into KDM4A driven genomic instability - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Recent advances with KDM4 inhibitors and potential applications - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

KDM4-IN-4 experimental protocol for cell culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

KDM4-IN-4 is a potent small molecule inhibitor of the Histone Lysine Demethylase 4 (KDM4) family.[1][2] Specifically, it targets the Tudor domain of KDM4A, preventing its interaction with trimethylated histone H3 lysine 4 (H3K4me3).[1][2] The KDM4 family of enzymes (KDM4A-E) are 2-oxoglutarate (2-OG) and Fe(II)-dependent dioxygenases that play a crucial role in epigenetic regulation by removing methyl groups from histone H3 at lysine 9 (H3K9) and lysine 36 (H3K36).[3][4][5] Dysregulation of KDM4 activity is implicated in various cancers, making these enzymes attractive therapeutic targets.[6][7]

Inhibition of KDM4 enzymes leads to an increase in global histone methylation levels, particularly H3K9me3, which is a marker for heterochromatin and transcriptional repression.[1][8] Consequently, treatment of cells with KDM4 inhibitors like KDM4-IN-4 can induce a range of cellular effects, including cell cycle arrest, apoptosis, cellular differentiation, and reduced cell proliferation, making it a valuable tool for anticancer research.[1][5]

Mechanism of Action

KDM4 enzymes catalyze the demethylation of H3K9me3/me2 and H3K36me3/me2, leading to a more open chromatin state that facilitates gene expression.[4][5] KDM4-IN-4 functions by binding to the KDM4A-Tudor domain, which is a "reader" domain that recognizes methylated histone marks.[5] By inhibiting the binding of H3K4me3 to this domain, KDM4-IN-4 disrupts the proper localization and function of KDM4A, indirectly leading to the preservation of repressive histone marks like H3K9me3.[1][2] This mode of action is distinct from many other KDM4 inhibitors that competitively target the Fe(II) cofactor in the catalytic JmjC domain.[6]

Quantitative Data Summary

The following table summarizes key quantitative data for KDM4-IN-4 and other relevant KDM4 inhibitors for comparison.

| Compound | Target | Assay Type | IC50 / EC50 / Ki | Cell Lines | Notes |

| KDM4-IN-4 | KDM4A-Tudor Domain | Cellular Assay | EC50: 105 µM | Not Specified | Inhibits H3K4Me3 binding to the Tudor domain.[1][2] |

| KDM4-IN-4 | KDM4A-Tudor Domain | Binding Assay | Affinity: ~80 µM | N/A | Modest binding affinity.[1][2] |

| NCDM-32B | KDM4A / KDM4C | In Vitro Enzyme Assay | IC50: 3.0 µM / 1.0 µM | HCC1954, Colo824 | Potent and selective inhibitor; impairs viability of basal breast cancer cells.[1] |

| JIB-04 | Pan-KDM4 family | Biochemical Assay | Potent Inhibition | Various Cancer Cells | Widely used pan-KDM4 inhibitor; not a competitive inhibitor of α-KG.[3][8] |

| QC6352 | KDM4A-D | LANCE TR-FRET | IC50: 35-104 nM | KYSE-150 | Potent and selective inhibitor with strong antiproliferative effects.[5] |

| Benzotellurophene (Cmpd 34) | KDM4 | FDH Assay | IC50: 30 µM | HeLa, LoVo | Decreased cell viability at 10 µM.[5] |

Signaling and Experimental Workflow Diagrams

Caption: KDM4 enzymes demethylate H3K9me3 to promote gene expression.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Histone lysine demethylase (KDM) subfamily 4: structures, functions and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Recent advances with KDM4 inhibitors and potential applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. KDM4 Involvement in Breast Cancer and Possible Therapeutic Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Transcriptomic and Drug Discovery Analyses Reveal Natural Compounds Targeting the KDM4 Subfamily as Promising Adjuvant Treatments in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Targeting KDM4 family epigenetically triggers antitumour immunity via enhancing tumour‐intrinsic innate sensing and immunogenicity - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for K-IN-4 in Western Blot Analysis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the utilization of KDM4-IN-4, a potent inhibitor of the KDM4A-Tudor domain, in Western blot analysis. This document outlines the mechanism of action, provides a representative experimental protocol, and details expected outcomes for researchers investigating the cellular functions of KDM4A and the therapeutic potential of its inhibition.

Introduction to KDM4-IN-4

KDM4-IN-4, also identified as compound 47, is a small molecule inhibitor that specifically targets the tandem Tudor domain of the histone demethylase KDM4A.[1] Unlike many other KDM4 inhibitors that target the catalytic JmjC domain, KDM4-IN-4 functions by disrupting the interaction between the KDM4A Tudor domain and methylated histone residues, particularly trimethylated histone H3 at lysine 4 (H3K4me3).[2] The Tudor domain of KDM4A acts as a "reader" of histone modifications, and by binding to specific methylated lysines, it plays a crucial role in recruiting the KDM4A protein to specific chromatin regions.[3][4][5] Inhibition of this interaction by KDM4-IN-4 provides a valuable tool to investigate the non-catalytic functions of KDM4A and its role in gene regulation and signaling pathways.

Mechanism of Action

The KDM4 family of enzymes are histone lysine demethylases that remove methyl groups from histone H3 at lysines 9 and 36 (H3K9me2/3 and H3K36me2/3).[6] This catalytic activity is carried out by the JmjC domain. However, KDM4A also possesses a non-catalytic Tudor domain that recognizes and binds to methylated histone tails, including H3K4me3 and H4K20me3.[3][5] This binding is important for the localization and function of KDM4A at specific genomic loci.

KDM4-IN-4 acts as a competitive inhibitor at the methyl-lysine binding pocket of the KDM4A Tudor domain. By occupying this pocket, KDM4-IN-4 prevents the Tudor domain from binding to its cognate histone marks, thereby displacing KDM4A from its target sites on chromatin. This can lead to alterations in gene expression and cellular signaling pathways that are dependent on KDM4A's chromatin occupancy.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for KDM4-IN-4, which are essential for designing and interpreting experiments.

| Parameter | Value | Reference |

| Binding Affinity (Kd) for KDM4A-Tudor domain | ~80 µM | [2][7] |

| Cellular EC50 for inhibiting H3K4me3 binding | 105 µM | [2] |

Experimental Protocols

While a specific, peer-reviewed Western blot protocol for KDM4-IN-4 is not yet available, the following representative protocol has been developed based on its known cellular EC50 and standard protocols for other small molecule inhibitors used in cell culture.

Representative Protocol for Western Blot Analysis of KDM4-IN-4 Treated Cells

1. Cell Culture and Treatment:

-

Cell Lines: Select appropriate cell lines based on the research question. Cancer cell lines with known KDM4A overexpression (e.g., breast, prostate, or colorectal cancer cell lines) are often used.

-

Seeding: Plate cells at a density that will ensure they are in the logarithmic growth phase and approximately 70-80% confluent at the time of harvesting.

-

KDM4-IN-4 Preparation: Prepare a stock solution of KDM4-IN-4 in DMSO. Further dilute the stock solution in cell culture medium to achieve the desired final concentrations. It is recommended to perform a dose-response experiment to determine the optimal concentration for the specific cell line and experimental conditions, starting with concentrations around the known EC50 of 105 µM. A typical concentration range for initial experiments could be 50 µM, 100 µM, and 200 µM.

-

Treatment: Treat cells with varying concentrations of KDM4-IN-4 or a vehicle control (DMSO) for a specified duration. A time-course experiment (e.g., 24, 48, 72 hours) is recommended to determine the optimal treatment time.

2. Cell Lysis:

-

After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells in RIPA buffer (Radioimmunoprecipitation assay buffer) supplemented with a protease and phosphatase inhibitor cocktail.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Incubate the lysate on ice for 30 minutes with periodic vortexing.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.

-

Collect the supernatant containing the soluble proteins.

3. Protein Quantification:

-

Determine the protein concentration of each lysate using a standard protein assay method, such as the bicinchoninic acid (BCA) assay or the Bradford assay.

4. SDS-PAGE and Protein Transfer:

-

Normalize the protein concentrations of all samples with lysis buffer.

-

Prepare protein samples by adding Laemmli sample buffer and boiling at 95-100°C for 5 minutes.

-

Load equal amounts of protein (typically 20-30 µg) per lane onto an SDS-polyacrylamide gel.

-

Perform electrophoresis to separate the proteins by size.

-

Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

5. Western Blot Analysis:

-

Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest diluted in the blocking buffer overnight at 4°C with gentle agitation. Recommended primary antibodies include:

-

Antibodies against proteins whose localization or expression is dependent on KDM4A's Tudor domain function.

-

Antibodies against downstream signaling proteins that may be affected by the displacement of KDM4A.

-

A loading control antibody (e.g., β-actin, GAPDH, or α-tubulin) to ensure equal protein loading.

-

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that is specific to the primary antibody's host species for 1 hour at room temperature.

-

Washing: Wash the membrane again three times with TBST for 10 minutes each.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an appropriate imaging system.

-

Quantification: Densitometry analysis of the Western blot bands can be performed using software such as ImageJ to quantify changes in protein expression levels.

Visualizations

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of KDM4-IN-4 and the experimental workflow for its use in Western blot analysis.

Caption: Mechanism of KDM4-IN-4 action.

Caption: Western blot workflow for KDM4-IN-4.

References

- 1. Recent advances with KDM4 inhibitors and potential applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. Targeting lysine specific demethylase 4A (KDM4A) tandem TUDOR domain - A fragment based approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Mechanistic insights into KDM4A driven genomic instability - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Transcriptomic and Drug Discovery Analyses Reveal Natural Compounds Targeting the KDM4 Subfamily as Promising Adjuvant Treatments in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. KDM4-IN-4 Supplier | CAS 2230475-63-3 | AOBIOUS [aobious.com]

Application Notes and Protocols for KDM4-IN-4 Chromatin Immunoprecipitation (ChIP)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for performing chromatin immunoprecipitation (ChIP) using the selective inhibitor KDM4-IN-4 to investigate the genomic targets of KDM4 histone demethylases. The protocol is intended for researchers in academia and industry exploring the epigenetic regulation of gene expression and developing novel therapeutic agents targeting histone demethylases.

Introduction

The KDM4 family of histone lysine demethylases (KDM4A-F) are 2-oxoglutarate and Fe(II)-dependent enzymes that play a critical role in regulating chromatin structure and gene expression by removing methyl groups from histone H3 at lysine 9 (H3K9) and lysine 36 (H3K36).[1][2] Dysregulation of KDM4 activity is implicated in various cancers, making them attractive therapeutic targets.[3][4] KDM4-IN-4 is a potent and selective inhibitor of the KDM4 family, which can be utilized as a chemical probe to elucidate the biological functions of these enzymes.

This document provides a comprehensive protocol for utilizing KDM4-IN-4 in ChIP assays to identify the genomic loci where KDM4 activity is modulated. By treating cells with KDM4-IN-4, researchers can expect to see an increase in the levels of H3K9me3 and H3K36me3 at the target genes of KDM4, which can be detected by ChIP followed by quantitative PCR (ChIP-qPCR) or sequencing (ChIP-seq).[5][6]

Data Presentation

Table 1: Recommended Reagent and Experimental Parameters for KDM4-IN-4 ChIP

| Parameter | Recommended Value/Range | Notes |

| Cell Type | User-defined (e.g., cancer cell lines with known KDM4 expression) | Optimization may be required for different cell lines. |

| Cell Number per IP | 1 x 10^7 to 5 x 10^7 cells | A higher cell number may be necessary for detecting less abundant targets.[7] |

| KDM4-IN-4 Concentration | 1 - 10 µM | Optimal concentration should be determined empirically by dose-response experiments. |

| KDM4-IN-4 Treatment Time | 24 - 72 hours | Time-course experiments are recommended to determine the optimal treatment duration. |

| Cross-linking Agent | 1% Formaldehyde | --- |

| Cross-linking Time | 10 minutes at room temperature | --- |

| Quenching Agent | 125 mM Glycine | --- |

| Chromatin Shearing | Sonication | Aim for fragment sizes between 200-800 bp. |

| Antibody for IP | Anti-H3K9me3 or Anti-H3K36me3 | Use a ChIP-validated antibody. |

| Antibody Amount per IP | 2 - 5 µg | The optimal amount should be determined by titration.[8] |

| Input DNA | 1-2% of total chromatin | Serves as a control for normalization. |

| Negative Control | IgG isotype control | To control for non-specific binding of the antibody.[9] |

Table 2: Example qPCR Primers for Target Gene Analysis

| Gene Target | Forward Primer (5' to 3') | Reverse Primer (5' to 3') |

| Positive Control Gene | (Sequence) | (Sequence) |

| Negative Control Gene | (Sequence) | (Sequence) |

| Gene of Interest 1 | (Sequence) | (Sequence) |

| Gene of Interest 2 | (Sequence) | (Sequence) |

Note: Primer sequences need to be designed based on the specific genes of interest and validated for specificity and efficiency.

KDM4 Signaling Pathway and Inhibition by KDM4-IN-4

The KDM4 family of enzymes, through their demethylase activity on H3K9me3 (a repressive mark) and H3K36me3 (a mark associated with active transcription), play a crucial role in regulating the expression of genes involved in cell proliferation, differentiation, and development.[10][11][12] Overexpression of KDM4 members is often observed in cancer, where they can promote oncogenic signaling pathways.[1] KDM4-IN-4 acts as a competitive inhibitor, blocking the catalytic activity of KDM4 enzymes and leading to an accumulation of H3K9me3 and H3K36me3 at their target loci, thereby altering gene expression.[2]

References

- 1. Recent advances with KDM4 inhibitors and potential applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. KDM4 Involvement in Breast Cancer and Possible Therapeutic Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 3. e-century.us [e-century.us]

- 4. researchgate.net [researchgate.net]

- 5. KDM4B-mediated reduction of H3K9me3 and H3K36me3 levels improves somatic cell reprogramming into pluripotency - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. ChIP-Seq: Technical Considerations for Obtaining High Quality Data - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Chromatin Immunoprecipitation (ChIP) Protocol | Rockland [rockland.com]

- 9. Chromatin Immunoprecipitation (ChIP) Protocol: R&D Systems [rndsystems.com]

- 10. Histone lysine demethylase (KDM) subfamily 4: structures, functions and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | The Diverse Roles of Histone Demethylase KDM4B in Normal and Cancer Development and Progression [frontiersin.org]

- 12. Histone lysine demethylase 4B regulates general and unique gene expression signatures in hypoxic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for KDM4 Inhibitors in In Vivo Studies

Disclaimer: Extensive literature searches did not yield any specific in vivo studies utilizing the compound KDM4-IN-4. The following application notes and protocols are generalized for KDM4 inhibitors based on available in vivo data for other molecules in this class, such as TACH101 and JIB-04. These guidelines are intended to serve as a starting point for researchers and may require optimization for specific models and compounds.

General Application Notes for KDM4 Inhibitors

The KDM4 family of histone demethylases (KDM4A-D) are epigenetic regulators that play crucial roles in various cellular processes, including gene transcription, DNA repair, and cell cycle control.[1][2][3] Dysregulation of KDM4 activity is implicated in numerous human diseases, particularly cancer, where these enzymes are often overexpressed.[4][5] Inhibition of KDM4 enzymes presents a promising therapeutic strategy for cancers such as breast, prostate, colorectal, and lung cancer, as well as leukemia.[1][5][6][7]

KDM4-IN-4 is a potent inhibitor that specifically targets the Tudor domain of KDM4A, preventing its interaction with methylated histones.[1] While its in vivo efficacy has not been reported, its mechanism of action suggests potential for anticancer research.[1] In vivo studies with other KDM4 inhibitors have demonstrated tumor growth inhibition in various cancer models.[2][5]

Quantitative Data Summary for Select KDM4 Inhibitors (In Vivo)

As no in vivo data for KDM4-IN-4 is publicly available, the following table summarizes findings from studies on other KDM4 inhibitors to provide a comparative context.

| Compound | Animal Model | Cancer Type | Dosing Regimen | Key Findings | Reference |

| TACH101 | Xenograft | Breast Cancer | Not specified | 100% tumor growth inhibition; reduced tumor-initiating cell frequency by 4.4-fold. | [5] |

| B3 | Xenograft (22Rv1 cells) | Castration-Resistant Prostate Cancer | Intraperitoneal injection, 3 times/week for 2 weeks | Significant, dose-dependent suppression of tumor growth. | [2] |

| JIB-04 | Transgenic Mouse Model | Dilated Cardiomyopathy | Not specified | Reduced heart size and prolonged mouse survival. | [1] |

KDM4 Signaling Pathway

KDM4 enzymes, such as KDM4A, are histone demethylases that remove methyl groups from histone H3 at lysine 9 (H3K9me3) and lysine 36 (H3K36me3).[6] The removal of the repressive H3K9me3 mark leads to a more open chromatin structure, allowing for the transcription of target genes.[6] Many of these target genes, such as those regulated by the androgen receptor (AR) or c-Myc, are involved in cell proliferation and survival.[1] By inhibiting KDM4, the chromatin remains in a condensed state, repressing the transcription of these oncogenic genes and leading to anti-tumor effects.

References

- 1. Recent advances with KDM4 inhibitors and potential applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Therapeutic targeting of histone lysine demethylase KDM4B blocks the growth of castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Histone lysine demethylase (KDM) subfamily 4: structures, functions and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]

- 5. KDM4 Involvement in Breast Cancer and Possible Therapeutic Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The emerging roles of lysine-specific demethylase 4A in cancer: Implications in tumorigenesis and therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Transcriptomic and Drug Discovery Analyses Reveal Natural Compounds Targeting the KDM4 Subfamily as Promising Adjuvant Treatments in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

KDM4-IN-4 Application Notes and Protocols for Cancer Cell Line Treatment

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of KDM4-IN-4, a potent inhibitor of histone lysine demethylase 4 (KDM4), in the context of cancer cell line research. This document includes a summary of its effects, detailed experimental protocols for key assays, and visualizations of the affected signaling pathways.

Introduction

Histone lysine demethylases (KDMs) are critical regulators of gene expression, and their dysregulation is implicated in the progression of various cancers. The KDM4 family of enzymes, in particular, has emerged as a promising therapeutic target. KDM4-IN-4 is a small molecule inhibitor that targets the Tudor domain of KDM4A, inhibiting the binding of H3K4Me3 with an EC50 of 105 μM in cellular assays. Inhibition of KDM4 activity leads to alterations in histone methylation patterns, ultimately affecting cancer cell proliferation, survival, and differentiation.

Data Presentation

The following tables summarize the inhibitory activity of various KDM4 inhibitors on different cancer cell lines. While specific cytotoxic IC50 values for KDM4-IN-4 are not extensively published, the data for other potent KDM4 inhibitors provide a valuable reference for expected efficacy.

Table 1: Inhibitory Concentrations (IC50/GI50) of KDM4 Inhibitors in Cancer Cell Lines

| Inhibitor | Cancer Cell Line | Assay Type | IC50 / GI50 (μM) | Reference |

| JIB-04 | H358 (Lung Cancer) | Proliferation | 0.1 | [1] |

| JIB-04 | A549 (Lung Cancer) | Proliferation | 0.25 | [1] |

| QC6352 | KYSE-150 (Esophageal Cancer) | BrdU Incorporation | 4 | [2] |

| QC6352 | WiT49 (Wilms Tumor) | PrestoBlue Viability | Not specified | [3] |

| NCDM-32B | HCC1954 (Breast Cancer) | Cell Viability | Not specified | [4] |

| NCDM-32B | Colo824 (Melanoma) | Cell Viability | Not specified | [4] |

| Compound 24b | LnCap (Prostate Cancer) | Cytotoxicity | 8 | [1] |

| Compound 24b | DU145 (Prostate Cancer) | Cytotoxicity | 8 | [1] |

| TACH101 | Esophageal, TNBC, Colorectal Cancer | Apoptosis Induction | < 0.1 | [5] |

Table 2: Biochemical Inhibitory Activity of KDM4 Inhibitors

| Inhibitor | KDM4 Isoform(s) | Assay Type | IC50 (nM) | Reference |

| KDM4-IN-4 | KDM4A (Tudor Domain) | Cellular H3K4Me3 binding | 105,000 (EC50) | Not specified |

| JIB-04 | KDM4A-E | ELISA | 290 - 1100 | [1] |

| QC6352 | KDM4A | Biochemical | 104 | [5] |

| QC6352 | KDM4B | Biochemical | 56 | [6] |

| QC6352 | KDM4C | Biochemical | 35 | [5] |

| NCDM-32B | KDM4A | Enzymatic | 3000 | [4] |

| NCDM-32B | KDM4C | Enzymatic | 1000 | [4] |

| TACH101 | KDM4A-D | Biochemical | < 100 | [5] |

Experimental Protocols

Herein are detailed protocols for assessing the effects of KDM4-IN-4 on cancer cell lines.

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effect of KDM4-IN-4 on cancer cell lines.

Materials:

-

Cancer cell lines

-

Complete growth medium

-

KDM4-IN-4 (dissolved in DMSO)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (cell culture grade)

-

Microplate reader

Protocol:

-

Seed 1 x 10^4 cells per well in a 96-well plate and incubate for 24 hours at 37°C, 5% CO2.[7]

-

Prepare serial dilutions of KDM4-IN-4 in complete growth medium. The final DMSO concentration should not exceed 0.1%.

-

Remove the medium from the wells and add 100 µL of the KDM4-IN-4 dilutions. Include a vehicle control (medium with DMSO).

-

Incubate the plate for 48-72 hours at 37°C, 5% CO2.[7]

-

After incubation, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[8]

-

Carefully remove the medium containing MTT.

-

Add 150 µL of DMSO to each well to dissolve the formazan crystals.[7]

-

Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[9]

-

Measure the absorbance at 490-570 nm using a microplate reader.[7][9]

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Western Blot for Histone Modifications

This protocol is for assessing changes in global histone methylation levels following KDM4-IN-4 treatment.

Materials:

-

Cancer cell lines treated with KDM4-IN-4

-

RIPA buffer with protease inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels (15% or 4-20% gradient)

-

PVDF or nitrocellulose (0.2 µm pore size) membrane[10]

-

Transfer buffer

-

Blocking buffer (5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-H3K9me3, anti-H3K36me3, anti-Total Histone H3)

-

HRP-conjugated secondary antibody

-

ECL detection reagent

-

Chemiluminescence imaging system

Protocol:

-

Lyse KDM4-IN-4 treated and control cells in RIPA buffer on ice for 30 minutes.[11]

-

Centrifuge at 14,000 rpm for 15 minutes at 4°C and collect the supernatant.

-

Determine protein concentration using a BCA assay.

-

Prepare protein samples with Laemmli buffer and boil for 5 minutes.

-

Load 20-30 µg of protein per lane on an SDS-PAGE gel.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane. For histones, a wet transfer at 100V for 60-90 minutes is recommended.[12]

-

Block the membrane with blocking buffer for 1 hour at room temperature.[12]

-

Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation. Recommended dilutions should be optimized, but a starting point of 1:1000 is common.

-

Wash the membrane three times for 10 minutes each with TBST.[13]

-

Incubate with HRP-conjugated secondary antibody (1:2000 to 1:5000) for 1 hour at room temperature.[13]

-

Wash the membrane three times for 10 minutes each with TBST.

-

Add ECL reagent and visualize the bands using a chemiluminescence imaging system.

-

Quantify band intensities and normalize to a loading control like Total Histone H3.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is for quantifying apoptosis in cancer cells treated with KDM4-IN-4 using flow cytometry.

Materials:

-

Cancer cell lines treated with KDM4-IN-4

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

Protocol:

-

Seed cells and treat with KDM4-IN-4 for the desired time (e.g., 24-48 hours).

-

Harvest both adherent and floating cells. For adherent cells, use a gentle cell scraper or trypsin-EDTA.

-

Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes.[14]

-

Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.[14]

-

Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.[14]

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[14]

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[15]

-

Add 400 µL of 1X Binding Buffer to each tube.[15]

-

Analyze the samples by flow cytometry within one hour.

-